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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413 Get Quote

For immediate release

This in-depth technical guide provides a comprehensive overview of the multi-step synthesis of

3-nitro-2,4,6-trimethylaniline, a valuable chemical intermediate, starting from mesitylene. This

document is intended for researchers, scientists, and professionals in drug development and

chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual

representation of the synthetic pathway.

The synthesis of 3-nitro-2,4,6-trimethylaniline from mesitylene is a sequential process involving

nitration, reduction, and a protection-nitration-deprotection strategy to achieve the desired

regiochemistry. This guide outlines a reliable and well-documented pathway for this

transformation.

Overall Synthesis Pathway
The transformation is typically achieved through a five-step sequence:

Mononitration of mesitylene to yield nitromesitylene.

Reduction of nitromesitylene to produce 2,4,6-trimethylaniline (mesidine).

Protection of the amino group of mesidine via acetylation.

Regioselective nitration of the protected aniline derivative.
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Deprotection (hydrolysis) to yield the final product, 3-nitro-2,4,6-trimethylaniline.

Below is a visual representation of the complete experimental workflow.
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2,4,6-Trimethylaniline
(Mesidine)
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 Catalytic Hydrogenation)
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3. Acetylation
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Click to download full resolution via product page

Figure 1: Overall synthetic workflow from Mesitylene to 3-Nitro-2,4,6-trimethylaniline.

Quantitative Data Summary
The following table summarizes the quantitative data associated with the key steps of the

synthesis, providing a comparative overview of different reported methodologies.
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Step Reaction Reagents
Temperat
ure (°C)

Time Yield (%)
Referenc
e

1
Nitration of

Mesitylene

Fuming

HNO₃,

Acetic

Anhydride,

Acetic Acid

15-20, then

50
~3 hours 87-94

Organic

Syntheses

1
Nitration of

Mesitylene

H₂SO₄,

HNO₃
< 10 4 hours High Chemdad

2

Reduction

of

Nitromesity

lene

Iron

powder,

HCl, Water

100-105 8 hours High Chemdad

2

Reduction

of

Nitromesity

lene

Catalytic

Hydrogena

tion (Ni

catalyst,

H₂)

90-170 ~2 hours 96
CN180014

3A

3

Acetylation

of Aniline

(General)

Acetic

Anhydride,

Acetic Acid

100 30 min ~90
General

Procedure

4

Nitration of

Acetanilide

(Analogue)

Fuming

HNO₃,

H₂SO₄

0-20 40 min
>90 (p-

isomer)
Carbon

5

Hydrolysis

of Amide

(General)

70%

H₂SO₄ or

15% NaOH

Reflux 30-60 min High
General

Procedure

Detailed Experimental Protocols
Step 1: Synthesis of Nitromesitylene (2,4,6-Trimethyl-1-nitrobenzene)

This procedure is adapted from Organic Syntheses.
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Apparatus Setup: A 500-cc. three-necked, round-bottomed flask is equipped with a

mechanical stirrer, a dropping funnel, and a thermometer.

Initial Mixture: Place 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride into the

flask. Cool the mixture to below 10°C in an ice-water bath.

Nitrating Agent Preparation: Carefully prepare a solution of 31.5 g of fuming nitric acid (sp.

gr. 1.51) in 20 g of glacial acetic acid and 20 g of acetic anhydride. Maintain the temperature

below 20°C during this preparation.

Reaction: Add the nitrating solution dropwise to the stirred mesitylene mixture over 40

minutes, ensuring the reaction temperature is maintained between 15°C and 20°C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stand at room temperature for two hours. Then, warm the flask to 50°C for ten

minutes.

Work-up: Pour the cooled reaction mixture into 800 cc of ice water. Add approximately 40 g

of sodium chloride to aid separation. Extract the aqueous layer with ether.

Purification: Wash the combined ethereal solution with a 10-15% sodium hydroxide solution

until the washings are alkaline. Remove the ether by distillation. The residue is then steam-

distilled.

Isolation: The nitromesitylene, which settles in the distillate, is collected. It can be further

purified by recrystallization from methyl alcohol. The final product is a yellow crystalline solid.

Step 2: Synthesis of 2,4,6-Trimethylaniline (Mesidine)

This protocol describes a classic reduction using iron and acid.[1][2]

Apparatus Setup: A reaction vessel suitable for heating under reflux is charged with the

reagents.

Reaction Mixture: A mixture of nitromesitylene, iron powder, hydrochloric acid, and water is

prepared. A typical molar ratio is 1 (nitromesitylene) : 3.74 (iron powder) : 0.9 (HCl).[2]
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Reaction: The mixture is heated to 100-105°C for approximately 8 hours.

Isolation: After the reaction is complete, the crude 2,4,6-trimethylaniline is isolated by

distillation from the reaction mixture.

Purification: The crude product is purified by a final distillation to yield a clear liquid.

Alternative Step 2: Catalytic Hydrogenation

This method is common in industrial production.[3]

Apparatus Setup: A high-pressure autoclave is required.

Reaction Mixture: The autoclave is charged with nitromesitylene and a Nickel catalyst.

Hydrogenation: The vessel is purged, and hydrogen gas is introduced to a pressure of 1-3

MPa. The mixture is heated to 90-170°C with stirring.

Work-up: After the reaction, the catalyst is filtered off, and the crude product is obtained.

Purification: The final product is purified by vacuum distillation, yielding a pale yellow oily

liquid with a purity of ≥99%.[3]

Step 3: Protection of 2,4,6-Trimethylaniline (Acetylation)

This is a standard procedure for protecting primary anilines.

Reaction Mixture: Dissolve 2,4,6-trimethylaniline in glacial acetic acid.

Acetylation: Add an equimolar amount of acetic anhydride to the solution.

Reaction: Gently warm the mixture for a short period (e.g., 30 minutes) to complete the

reaction.

Isolation: Pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-

trimethylaniline. Collect the solid product by filtration, wash with water, and dry.

Step 4: Nitration of N-Acetyl-2,4,6-trimethylaniline
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This step must be performed under controlled, cold conditions. The acetamido group directs

the incoming nitro group to the meta position relative to itself, as the ortho and para positions

are sterically hindered by the methyl groups.

Dissolution: Dissolve N-acetyl-2,4,6-trimethylaniline in concentrated sulfuric acid, keeping

the temperature low (0-5°C) using an ice bath.

Nitration: Slowly add a nitrating mixture (a cold solution of concentrated nitric acid in

concentrated sulfuric acid) dropwise to the solution. Maintain the temperature below 10°C

throughout the addition.

Reaction: After the addition is complete, allow the mixture to stir in the cold for an additional

1-2 hours.

Isolation: Carefully pour the reaction mixture over crushed ice. The solid N-acetyl-3-nitro-

2,4,6-trimethylaniline will precipitate. Collect the product by filtration, wash thoroughly with

cold water to remove residual acid, and dry.

Step 5: Deprotection to Yield 3-Nitro-2,4,6-trimethylaniline (Hydrolysis)

The final step involves the removal of the acetyl protecting group.

Reaction Mixture: Place the N-acetyl-3-nitro-2,4,6-trimethylaniline in a round-bottom flask.

Hydrolysis: Add an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong

base (e.g., 15% sodium hydroxide).

Reaction: Heat the mixture under reflux until the hydrolysis is complete (typically 30-60

minutes), which can be monitored by TLC.

Work-up (Acid Hydrolysis): Cool the reaction mixture and carefully neutralize with a base

(e.g., NaOH solution) to precipitate the free amine.

Work-up (Base Hydrolysis): Cool the mixture. The product may precipitate or can be

extracted with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Collect the crude product by filtration or extraction. It can be further purified by

recrystallization to yield the final product, 3-nitro-2,4,6-trimethylaniline.

This comprehensive guide provides a robust framework for the synthesis of 3-nitro-2,4,6-

trimethylaniline. Researchers are advised to consult the original literature and perform thorough

risk assessments before undertaking any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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